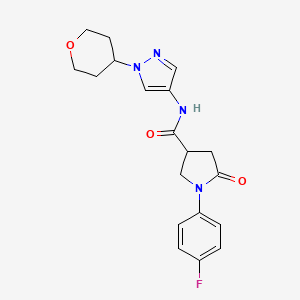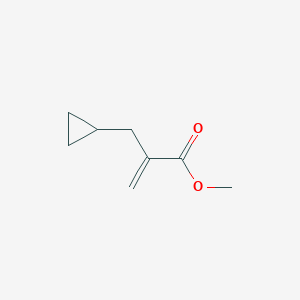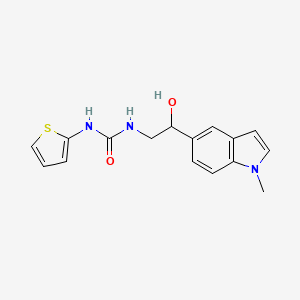![molecular formula C15H20F2N2O2 B2969072 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 2175978-66-0](/img/structure/B2969072.png)
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C15H20F2N2O2 and its molecular weight is 298.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include structures similar to 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one, are known for their extensive use in industrial and commercial applications due to their unique properties. Research highlights the environmental fate of these chemicals, focusing on their microbial degradation which leads to the formation of perfluoroalkyl acids, a concern due to their toxic profiles and persistence in the environment. Understanding microbial degradation pathways and the environmental impact of polyfluoroalkyl chemicals is crucial for evaluating their fate and effects (Liu & Avendaño, 2013).
Novel Fluorinated Alternatives and Environmental Impact
As the environmental and health risks of traditional per- and polyfluoroalkyl substances (PFASs) are increasingly recognized, research has shifted towards the evaluation of novel fluorinated alternatives. Studies suggest that while these new compounds might offer some advantages over traditional PFASs, they also exhibit potential toxicities and environmental persistence. The need for further toxicological studies to assess the safety of these fluorinated alternatives is evident, as their widespread use continues to grow (Wang et al., 2019).
Advances in Analytical Detection of Fluoroalkylether Substances
The development and refinement of analytical methods for detecting fluoroalkylether substances, including those related to this compound, are crucial for monitoring their presence in the environment. Recent advancements in high-resolution mass spectrometry have enhanced our ability to identify and quantify these compounds, enabling better assessment of their environmental distribution, fate, and potential effects. This progress supports ongoing research and regulatory efforts aimed at managing and mitigating the impact of these substances (Munoz et al., 2019).
Environmental Persistence and Bioaccumulation Concerns
The environmental behavior of perfluorinated acids, closely related to the structural class of this compound, underscores the complexity of their bioaccumulation and persistence. These compounds' resistance to degradation and potential to accumulate in living organisms pose significant environmental and health risks. Research aiming to understand the mechanisms of bioaccumulation and the impact of these substances on wildlife and human health is vital for informed regulatory and mitigation strategies (Conder et al., 2008).
Propriétés
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-10-12(11(2)21-18-10)3-4-13(20)19-7-5-14(6-8-19)9-15(14,16)17/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKUPKRPNLJEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC3(CC2)CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)

![3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole](/img/structure/B2968993.png)


![2-Chloro-N-[oxolan-3-yl(phenyl)methyl]acetamide](/img/structure/B2968998.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969000.png)
![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)


![2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-3-pyrrolidin-1-ylpyrazine](/img/structure/B2969004.png)
![ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)
![2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2969011.png)
![N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2969012.png)